BX 430
Overview
Description
BX 430, also known as N-[2,6-dibromo-4-(1-methylethyl)phenyl]-N’-3-pyridinyl-urea, is a synthetic organic compound. It is a selective allosteric antagonist of the purinergic P2X4 receptor, which is a type of ligand-gated ion channel. This compound is known for its high selectivity and potency, making it a valuable tool in scientific research, particularly in the study of P2X4 receptor functions and related physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BX 430 involves multiple steps, starting with the preparation of the key intermediate, 2,6-dibromo-4-(1-methylethyl)aniline. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BX 430 primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can be facilitated by nucleophiles, leading to the formation of various derivatives. Additionally, this compound can participate in complexation reactions with metal ions, forming coordination compounds .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile, under mild to moderate temperatures. Catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, reacting this compound with an amine can yield a substituted urea derivative, while reaction with a thiol can produce a thioether derivative .
Scientific Research Applications
BX 430 has a wide range of applications in scientific research:
Chemistry: this compound is used as a molecular probe to study the structure and function of P2X4 receptors.
Medicine: this compound has potential therapeutic applications in the treatment of chronic pain and cardiovascular diseases.
Industry: this compound can be used in the development of new pharmaceuticals targeting P2X4 receptors.
Mechanism of Action
BX 430 exerts its effects by binding noncompetitively to an extracellular allosteric site on the P2X4 receptor. This binding inhibits the receptor’s activity by preventing the conformational changes required for ion channel opening. The molecular targets of this compound include the human P2X4 receptor, as well as the P2X4 receptors of other species such as zebrafish. The pathways involved in its mechanism of action include the inhibition of ATP-induced calcium influx and membrane permeabilization .
Comparison with Similar Compounds
BX 430 is unique in its high selectivity and potency for the P2X4 receptor. Similar compounds include:
BAY-1797: A potent P2X4 receptor antagonist with a different mechanism of action compared to this compound.
These compounds highlight the uniqueness of this compound in terms of its selectivity and effectiveness in targeting the P2X4 receptor.
Properties
IUPAC Name |
1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNKIJKRXKPQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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